Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- is a complex organic compound characterized by its unique molecular structure and properties. It is classified under the category of organic compounds with significant applications in various scientific fields, particularly in medicinal chemistry and dye synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 402.58 g/mol. This compound is notable for its potential biological activities and its role in the synthesis of dyes and pharmaceuticals.
The compound can be sourced from various chemical suppliers and databases, including PubChem and LGC Standards, where it is listed under specific product codes and CAS numbers. The CAS number for Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- is 630-98-8. It falls under the classification of organic compounds, specifically within the subcategory of amines due to the presence of diethylamino groups.
The synthesis of Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- typically involves multiple steps, including the formation of diethylamino groups on a phenolic backbone. Common methods include:
The synthesis may require specific conditions such as controlled temperatures, solvents (commonly dimethyl sulfoxide or methanol), and catalysts to enhance reaction rates and yields. The purity of the final product is often confirmed through techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- features a central benzenemethanol unit with diethylamino substituents on both sides. The structural formula can be represented as follows:
CCN(c1ccc(cc1)C(c2ccc(cc2)N(CC)CC)c3ccc(cc3)N(CC)CC)C(C)(C)The compound exhibits a complex arrangement of carbon rings and functional groups that contribute to its chemical reactivity and potential biological activity.
Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- can participate in various chemical reactions including:
The reactivity of this compound is influenced by its electronic structure, which can be analyzed using spectroscopic methods such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS).
The mechanism of action for Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- in biological systems may involve:
Research into the specific mechanisms remains ongoing, with studies focusing on its pharmacological properties and potential therapeutic uses.
Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2